4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate
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Overview
Description
4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is a specialized chemical compound used primarily in proteomics research. It is known for its trifunctional, photo, and thiol-reactive properties, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with L-cysteine under specific conditions. The reaction is carried out in the presence of methanethiosulfonate, which acts as a sulfonating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in cleanroom environments to maintain its integrity and prevent contamination .
Chemical Reactions Analysis
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido and methanethiosulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various chemical synthesis and modification reactions.
Biology: The compound is employed in proteomics for labeling and identifying proteins.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through its reactive azido and methanethiosulfonate groups. The azido group can undergo photolysis to form reactive nitrene intermediates, which can then react with various biomolecules. The methanethiosulfonate group is reactive towards thiol groups, allowing for specific labeling and modification of proteins .
Comparison with Similar Compounds
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar in structure but lacks the L-cysteine and methanethiosulfonate groups.
2,3,5,6-Tetrafluoro-4-azidobenzoic Acid: Another similar compound with slight structural differences.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is unique due to its trifunctional nature, combining photo-reactivity, thiol-reactivity, and fluorinated aromatic properties. This makes it highly versatile for various scientific applications .
Properties
IUPAC Name |
(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNQPHWGTXGNNV-VKHMYHEASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652444 |
Source
|
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352000-06-7 |
Source
|
Record name | N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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